molecular formula C6H7N3O2 B1316612 (pyrimidin-2-ylamino)acetic acid CAS No. 79858-46-1

(pyrimidin-2-ylamino)acetic acid

Cat. No.: B1316612
CAS No.: 79858-46-1
M. Wt: 153.14 g/mol
InChI Key: CHJBSLXUNSLXIN-UHFFFAOYSA-N
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Description

(pyrimidin-2-ylamino)acetic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. These compounds are significant in various biological processes and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of (pyrimidin-2-ylamino)acetic acid typically involves the reaction of pyrimidine derivatives with glycine or its derivatives. One common method involves the use of nitrostyrenes and 2-aminopyridines to form N-pyridin-2-ylimidates, which can then be converted to this compound under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(pyrimidin-2-ylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(pyrimidin-2-ylamino)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (pyrimidin-2-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(pyrimidin-2-ylamino)acetic acid can be compared with other pyrimidine derivatives such as:

    Uracil: A naturally occurring pyrimidine base found in RNA.

    Cytosine: Another pyrimidine base found in DNA and RNA.

    Thymine: A pyrimidine base found in DNA.

What sets this compound apart is its unique structure, which allows it to participate in specific chemical reactions and biological processes that other pyrimidine derivatives may not. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(pyrimidin-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJBSLXUNSLXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585505
Record name N-Pyrimidin-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79858-46-1
Record name N-Pyrimidin-2-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pyrimidin-2-yl)amino]acetic acid
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